molecular formula C12H11F4NO2 B11746251 1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one

1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one

Cat. No.: B11746251
M. Wt: 277.21 g/mol
InChI Key: QTSAKYBYVXAEEW-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one is a synthetic organic compound with the molecular formula C12H11F4NO2 It is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with 4-fluorobenzylamine under specific conditions. The reaction proceeds through a [3+2]-cycloaddition mechanism, followed by further transformations to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets .

Properties

Molecular Formula

C12H11F4NO2

Molecular Weight

277.21 g/mol

IUPAC Name

1,1,1-trifluoro-4-[(4-fluorophenyl)methoxyamino]pent-3-en-2-one

InChI

InChI=1S/C12H11F4NO2/c1-8(6-11(18)12(14,15)16)17-19-7-9-2-4-10(13)5-3-9/h2-6,17H,7H2,1H3

InChI Key

QTSAKYBYVXAEEW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NOCC1=CC=C(C=C1)F

Origin of Product

United States

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